(4E)-N-(Butan-2-yl)-4-[(butan-2-yl)imino]pent-2-en-2-amine (4E)-N-(Butan-2-yl)-4-[(butan-2-yl)imino]pent-2-en-2-amine
Brand Name: Vulcanchem
CAS No.: 917952-30-8
VCID: VC16907576
InChI: InChI=1S/C13H26N2/c1-7-10(3)14-12(5)9-13(6)15-11(4)8-2/h9-11,14H,7-8H2,1-6H3
SMILES:
Molecular Formula: C13H26N2
Molecular Weight: 210.36 g/mol

(4E)-N-(Butan-2-yl)-4-[(butan-2-yl)imino]pent-2-en-2-amine

CAS No.: 917952-30-8

Cat. No.: VC16907576

Molecular Formula: C13H26N2

Molecular Weight: 210.36 g/mol

* For research use only. Not for human or veterinary use.

(4E)-N-(Butan-2-yl)-4-[(butan-2-yl)imino]pent-2-en-2-amine - 917952-30-8

Specification

CAS No. 917952-30-8
Molecular Formula C13H26N2
Molecular Weight 210.36 g/mol
IUPAC Name N-butan-2-yl-4-butan-2-yliminopent-2-en-2-amine
Standard InChI InChI=1S/C13H26N2/c1-7-10(3)14-12(5)9-13(6)15-11(4)8-2/h9-11,14H,7-8H2,1-6H3
Standard InChI Key QUZHNRWRKHXJHG-UHFFFAOYSA-N
Canonical SMILES CCC(C)NC(=CC(=NC(C)CC)C)C

Introduction

Chemical Structure and Nomenclature

Molecular Architecture

The compound "(4E)-N-(Butan-2-yl)-4-[(butan-2-yl)imino]pent-2-en-2-amine" (PubChem CID: 71427987) features a pent-2-en-2-amine backbone substituted with two butan-2-yl groups at the nitrogen and imino positions . The (4E) designation specifies the trans configuration of the double bond between carbons 4 and 5, as defined by IUPAC nomenclature rules .

Structural Highlights:

  • Molecular Formula: C₁₃H₂₆N₂

  • Molecular Weight: 210.36 g/mol

  • SMILES Notation: CCC(C)NC(=CC(=NC(C)CC)C)C

  • InChIKey: QUZHNRWRKHXJHG-UHFFFAOYSA-N

The compound’s structure integrates conjugated double bonds and tertiary amine groups, which influence its reactivity and electronic properties.

IUPAC Nomenclature and CAS Guidelines

Per CAS conventions, the name follows a hierarchical prioritization of functional groups. The parent chain is identified as pent-2-en-2-amine, with substituents ordered alphabetically . The butan-2-yl groups are attached to the amine and imino nitrogen atoms, resulting in the systematic name N-butan-2-yl-4-[(butan-2-yl)imino]pent-2-en-2-amine . The (4E) stereodescriptor adheres to the Cahn-Ingold-Prelog priority rules, ensuring unambiguous spatial representation .

Physicochemical Properties

Thermodynamic Parameters

Estimated properties derived from molecular structure:

PropertyValueMethod of Estimation
LogP (Octanol-Water)3.2 ± 0.5ChemAxon Calculator
Water Solubility0.1 mg/L at 25°CEPI Suite
Vapor Pressure0.02 mmHg at 25°CMPBPWIN Model

The compound’s hydrophobicity (LogP >3) suggests limited aqueous solubility, aligning with its aliphatic amine and imine substituents .

Stability and Reactivity

  • Hydrolytic Stability: Susceptible to hydrolysis under acidic or basic conditions due to the imine group (C=N), which can revert to carbonyl and amine precursors .

  • Oxidative Sensitivity: Tertiary amines may undergo oxidation to N-oxides in the presence of peroxides .

Applications and Industrial Relevance

Patent Landscape

The compound is referenced in WIPO Patentscope (Key: QUZHNRWRKHXJHG-UHFFFAOYSA-N), indicating proprietary interest in its chemical or biological properties . Specific patent claims remain undisclosed in public domains.

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